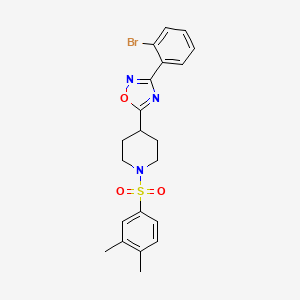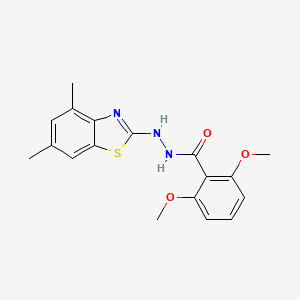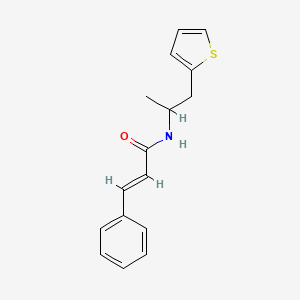
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cinnamamide derivatives has been explored in various studies, focusing on the incorporation of different functional groups to enhance their pharmacological properties. For instance, novel cinnamate derivatives of thioxanthone were synthesized, which included cinnamamide groups. These derivatives were characterized using spectroscopic techniques, and their photocuring behavior was compared with commercial photoinitiators . Another study reported the synthesis of a compound with a thiophen-2-yl and oxadiazolyl moiety attached to the cinnamamide, which was characterized by spectral analysis and X-ray diffraction . Additionally, a series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives were designed and synthesized, aiming to improve physicochemical properties and antitubercular activity . The synthesis of N-(2-hydroxyethyl) cinnamamide derivatives was also described, with their structures characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of cinnamamide derivatives has been elucidated using different analytical techniques. X-ray diffraction studies revealed the crystal structure of a cinnamamide derivative with thiophen-2-yl and oxadiazolyl groups, showing stabilization by hydrogen bonds and π-π interactions . Crystallographic studies of other N-substituted cinnamamide derivatives provided insights into their potential anticonvulsant activity, with the structures stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of cinnamamide derivatives has been investigated in the context of their potential applications. The cinnamate derivatives of thioxanthone were found to undergo a primary (2+2) cycloaddition reaction, which competes with hydrogen atom abstraction, influencing their photochemical activity . This reaction was confirmed by the absence of ketyl radical formation during microsecond flash photolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamamide derivatives are closely related to their molecular structure and the substituents present. The photocuring activity of thioxanthone-containing cinnamate derivatives was found to be lower than that of commercial photoinitiators, as indicated by reduced fluorescence and phosphorescence quantum yields . The antitubercular activity of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives was systematically evaluated, with one compound showing promising activity against Mycobacterium tuberculosis . The antidepressant-like action of N-(2-hydroxyethyl) cinnamamide derivatives was assessed through behavioral tests, with some compounds significantly reducing immobility time in mice . The anticonvulsant activity of N-substituted cinnamamide derivatives was explored, suggesting that the presence of an electron-donor atom combined with a hydrogen atom in the substituent may enhance interactions with the molecular target .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Cinnamamide derivatives, including N-substituted variants, have been extensively studied for their anticonvulsant properties. Crystallographic studies suggest that certain structural features of these compounds, such as the presence of an electron-donor atom and a hydrogen-bond acceptor/donor domain, are crucial for their activity. These findings are supported by evidence from various cinnamamide derivatives, demonstrating the potential of these compounds in anticonvulsant pharmacotherapy (Żesławska et al., 2017), (Żesławska et al., 2018).
Antitubercular and Antimicrobial Activity
N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis. Molecular modifications around the cinnamamide structure have been linked to enhanced pharmacokinetic and pharmacodynamic properties, suggesting their potential in treating tuberculosis (Patel & Telvekar, 2014). Moreover, the study of druglikeness properties of certain cinnamamide derivatives indicates their antimicrobial potential, highlighting the importance of these compounds in addressing infectious diseases (Borul & Agarkar, 2020).
Anticancer Properties
Several studies have shown that cinnamamide derivatives can induce apoptosis and inhibit cancer cell growth, particularly in colon cancer. These compounds are known to act through Michael addition reactions, causing cancer cell death via redox mechanisms and inhibiting cancer stem cells critical for self-renewal and stemness (Omar et al., 2020), (Omar et al., 2020).
Polyacetylene Synthesis
The synthesis of polyacetylenes with cinnamate and its derivatives, including N-(1-oxo-1-(prop-2-ynylamino)propan-2-yl) cinnamamide, has been explored. These polymers exhibit stable helical structures and large specific rotation, indicating their potential application as chiral catalysts in asymmetric synthesis (Rahim, 2021).
Mecanismo De Acción
Target of Action
N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide, also known as Methiopropamine, primarily targets the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which in turn influences neuronal communication and overall brain function .
Mode of Action
This compound functions as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, preventing the reuptake of these neurotransmitters and thereby increasing their concentration in the synaptic cleft . This results in enhanced neurotransmission and stimulation of the post-synaptic neurons .
Biochemical Pathways
The action of this compound affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it amplifies the signaling in these pathways, leading to downstream effects such as increased alertness, attention, and energy .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product . It is very hydrophilic and is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the compound’s stability and solubility, potentially influencing its absorption and distribution within the body. Additionally, individual factors such as genetic variations in the cytochrome P450 enzyme system can influence the metabolism and therefore the efficacy and potential side effects of the compound .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTDXAZZFNOSOL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CS1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

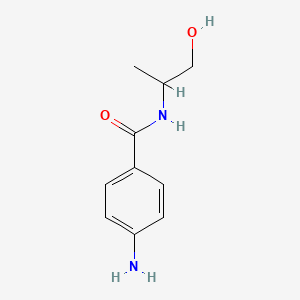
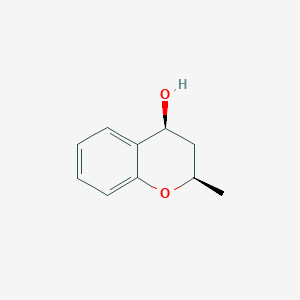
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2505077.png)
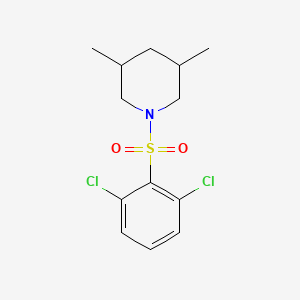
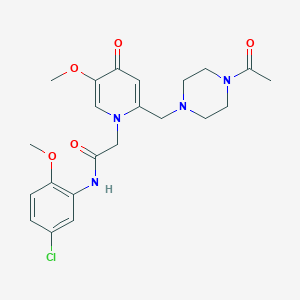
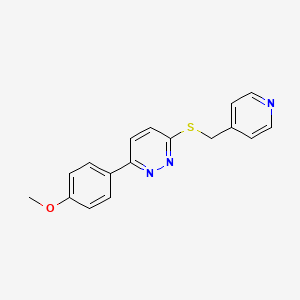
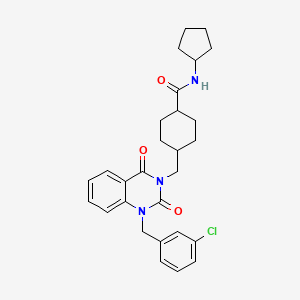
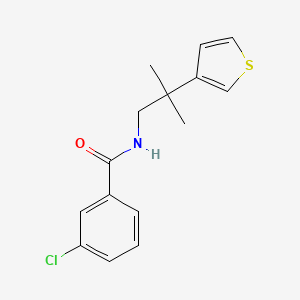
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)
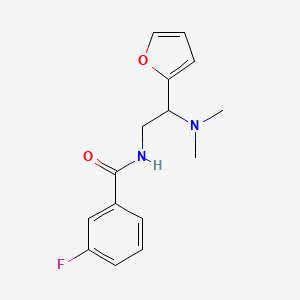
![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)
![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)
